![molecular formula C13H13N5O B2680165 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 477865-07-9](/img/structure/B2680165.png)

7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

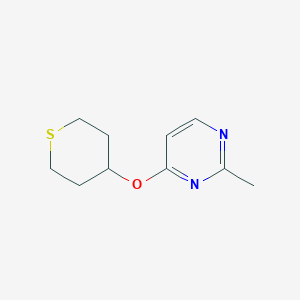

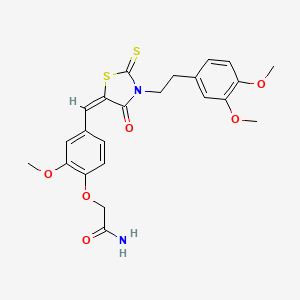

“7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” is a chemical compound with the molecular formula C13H13N5O and a molecular weight of 255.28 . It is a solid substance with a melting point between 219 - 221 degrees Celsius .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13N5O/c1-9(19-10-5-3-2-4-6-10)11-7-8-15-13-16-12(14)17-18(11)13/h2-9H,1H3,(H2,14,17) . This code represents the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid with a melting point between 219 - 221 degrees Celsius . It has a molecular weight of 255.28 and its molecular formula is C13H13N5O .Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

Research has explored the synthesis of fused azolo[1,5-a]pteridines and azolo[5,1-b]purines, highlighting methods to obtain a series of nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines and their reduction into corresponding diamines. These compounds serve as precursors for heterocyclization, forming annulated cycles, indicating their utility in developing diverse chemical structures (Gazizov et al., 2020).

Antimicrobial and Antifungal Activities

Several studies have synthesized derivatives of triazolopyrimidines to evaluate their antimicrobial and antifungal activities. For instance, novel synthesis methods have led to compounds tested in vitro for antimicrobial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Komykhov et al., 2017).

Antitumor and Antimicrobial Activities

Research on enaminones as building blocks for synthesizing substituted pyrazoles has shown potential antitumor and antimicrobial activities. These compounds, upon further reaction, yield diverse structures with significant biological activities, highlighting their potential in drug discovery (Riyadh, 2011).

Structural Investigations

Studies also delve into the structural investigation of compounds within this chemical family, providing insights into their synthesis processes and structural characteristics. This includes exploring the reaction mechanisms and determining the structures of novel compounds, which is crucial for the development of new pharmaceuticals (Forfar et al., 1999).

Synthesis of Anticancer Agents

Notably, the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents have been explored. This research demonstrates the unique mechanism of tubulin inhibition by these compounds, which promotes tubulin polymerization without competing with paclitaxel, thereby overcoming multidrug resistance (Zhang et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O/c1-9(19-10-5-3-2-4-6-10)11-7-8-15-13-16-12(14)17-18(11)13/h2-9H,1H3,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCTYAIKYWSTFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680084.png)

![(2Z)-6-Butoxy-2-[(2E,4E,6E)-7-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2680085.png)

![{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B2680097.png)

![8-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2680102.png)

![Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2680104.png)